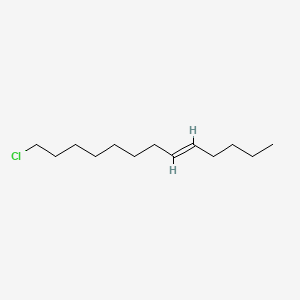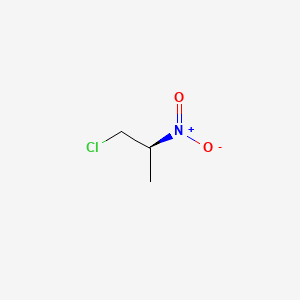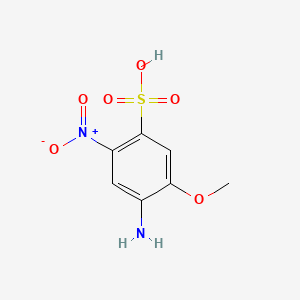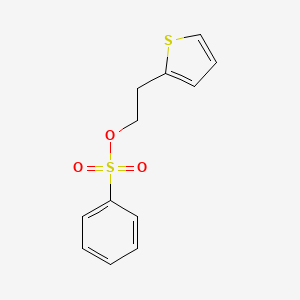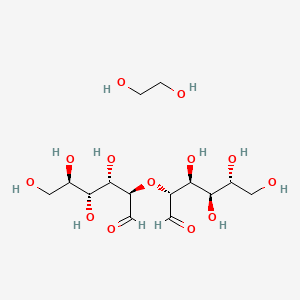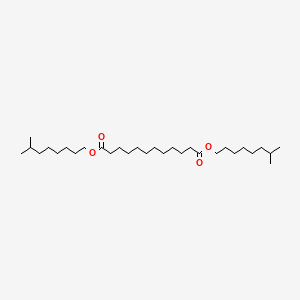
Diisononyl dodecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisononyl dodecanedioate is an ester compound with the molecular formula C30H58O4. It is synthesized from dodecanedioic acid and isononanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisononyl dodecanedioate is typically synthesized through an esterification reaction between dodecanedioic acid and isononanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and water is removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous esterification process. The reactants, dodecanedioic acid and isononanol, are fed into a reactor where they undergo esterification in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted alcohol, resulting in the formation of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Diisononyl dodecanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanedioic acid and isononanol.
Oxidation: The ester can be oxidized to form dodecanedioic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Dodecanedioic acid and isononanol.
Oxidation: Dodecanedioic acid and other oxidation products.
Reduction: Alcohols and other reduced forms.
Scientific Research Applications
Diisononyl dodecanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: Investigated for its potential use in biological systems as a biodegradable ester.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent chemical stability and performance characteristics.
Mechanism of Action
The mechanism of action of diisononyl dodecanedioate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may undergo enzymatic hydrolysis, releasing dodecanedioic acid and isononanol, which can then participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diisononyl phthalate: Another widely used plasticizer with similar applications in polymers and resins.
Diisononyl adipate: Used as a plasticizer with similar properties but different chemical structure.
Diisononyl sebacate: Another ester with similar applications but derived from sebacic acid.
Uniqueness
Diisononyl dodecanedioate is unique due to its specific chemical structure, which imparts distinct properties such as higher thermal stability and better compatibility with certain polymers compared to other plasticizers. Its biodegradability also makes it an attractive option for environmentally friendly applications.
Properties
CAS No. |
63003-34-9 |
|---|---|
Molecular Formula |
C30H58O4 |
Molecular Weight |
482.8 g/mol |
IUPAC Name |
bis(7-methyloctyl) dodecanedioate |
InChI |
InChI=1S/C30H58O4/c1-27(2)21-15-11-13-19-25-33-29(31)23-17-9-7-5-6-8-10-18-24-30(32)34-26-20-14-12-16-22-28(3)4/h27-28H,5-26H2,1-4H3 |
InChI Key |
NEBPEJORTDXDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


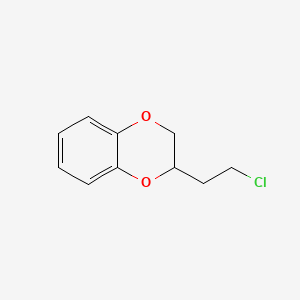
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)
